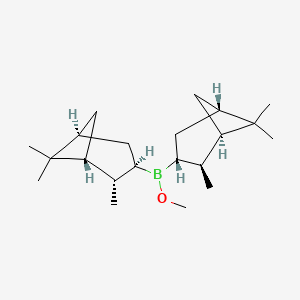

(-)-B-Methoxydiisopinocampheylborane

描述

Historical Context of Chiral Borane (B79455) Reagents and Asymmetric Induction

The development of chiral borane reagents is intrinsically linked to the pioneering work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his contributions to the field of organoborane chemistry. wikipedia.orgbritannica.com The journey began with the discovery of hydroboration in the 1950s, a remarkably clean and stereospecific addition of a boron-hydrogen bond across a double or triple bond. psu.edubenthamdirect.com This discovery laid the groundwork for the development of a wide array of organoborane reagents. benthamdirect.com

A pivotal moment in asymmetric synthesis arrived with the realization that chiral organoboranes could induce asymmetry in reactions with prochiral substrates. wiley-vch.de Early work focused on asymmetric hydroboration using reagents derived from naturally occurring chiral terpenes, such as α-pinene. wiley-vch.demakingmolecules.com The reaction of α-pinene with borane leads to the formation of diisopinocampheylborane (B13816774) (Ipc₂BH), a bulky and chiral dialkylborane. makingmolecules.com This reagent demonstrated the ability to hydroborate alkenes with a significant degree of enantioselectivity, providing access to chiral alcohols after oxidation. wiley-vch.de

Further refinements led to the development of monoisopinocampheylborane (IpcBH₂), which also proved to be a valuable reagent for asymmetric hydroboration. acs.org The systematic exploration of these reagents by Brown and his collaborators established the fundamental principles of asymmetric induction using chiral organoboranes and paved the way for the development of more sophisticated and selective reagents, including (-)-B-Methoxydiisopinocampheylborane. benthamdirect.comdocumentsdelivered.com

Role as a Versatile Reagent for Carbon-Carbon Bond Construction

This compound is a key precursor to a variety of chiral allyl- and crotylborane reagents that are exceptionally useful for the asymmetric construction of carbon-carbon bonds. york.ac.uk These reactions typically involve the addition of the allyl or crotyl group to an aldehyde, generating a homoallylic alcohol with one or two new stereocenters. The stereochemical outcome of these reactions is highly predictable and controllable, dictated by the chirality of the isopinocampheyl ligands on the boron atom.

The general procedure involves the reaction of this compound with an appropriate allyl or crotyl organometallic species, such as a Grignard or organolithium reagent, to generate the corresponding B-allyl- or B-crotyldiisopinocampheylborane in situ. nih.govyork.ac.uk This chiral reagent then reacts with an aldehyde at low temperatures to afford the desired homoallylic alcohol with high enantiomeric and diastereomeric purity. york.ac.uk

The utility of this methodology is demonstrated by the high levels of enantiomeric excess (ee) achieved in the allylboration of various aldehydes.

| Aldehyde | Homoallylic Alcohol Product | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|

| Acetaldehyde | 1-Penten-4-ol | 92 | york.ac.uk |

| Propionaldehyde | 1-Hexen-4-ol | 90 | york.ac.uk |

| Butyraldehyde | 1-Hepten-4-ol | 91 | york.ac.uk |

| Isobutyraldehyde | 5-Methyl-1-hexen-4-ol | 96 | york.ac.uk |

| Benzaldehyde | 1-Phenyl-3-buten-1-ol | 96 | york.ac.uk |

Furthermore, the use of substituted allylboranes, such as crotylboranes, allows for the diastereoselective synthesis of homoallylic alcohols containing two adjacent stereocenters. The (E)- and (Z)-isomers of the crotylborane reagent lead to the formation of the anti and syn diastereomers of the product, respectively, both with high enantioselectivity.

| Crotylborane Reagent | Aldehyde | Product Diastereomer | Diastereoselectivity | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| (E)-Crotyldiisopinocampheylborane | Acetaldehyde | anti | >99:1 | 95 | |

| (Z)-Crotyldiisopinocampheylborane | Acetaldehyde | syn | >99:1 | 96 |

These examples underscore the power of this compound-derived reagents in constructing stereochemically complex molecules with a high degree of precision.

Overview of Research Trajectories

The research trajectory of this compound and its derivatives has evolved from initial explorations of asymmetric hydroboration to highly sophisticated applications in complex molecule synthesis. psu.eduresearchgate.net Early research focused on establishing the scope and limitations of these reagents, demonstrating their effectiveness with a range of simple substrates. documentsdelivered.comyork.ac.uk

Subsequent research has expanded the application of these reagents to more challenging synthetic problems, including the total synthesis of natural products. The predictable stereocontrol offered by these reagents has made them invaluable tools in the construction of intricate stereochemical arrays found in many biologically active molecules.

Structure

2D Structure

属性

分子式 |

C21H37BO |

|---|---|

分子量 |

316.3 g/mol |

IUPAC 名称 |

methoxy-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |

InChI |

InChI=1S/C21H37BO/c1-12-16-8-14(20(16,3)4)10-18(12)22(23-7)19-11-15-9-17(13(19)2)21(15,5)6/h12-19H,8-11H2,1-7H3/t12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 |

InChI 键 |

IAQXEQYLQNNXJC-NQWKWHCYSA-N |

SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |

手性 SMILES |

B([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)([C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C)OC |

规范 SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies for B Methoxydiisopinocampheylborane

Preparation of the Diisopinocampheylborane (B13816774) (Ipc2BH) Precursor

The synthesis of (-)-B-Methoxydiisopinocampheylborane is contingent upon the successful and stereochemically-controlled preparation of its precursor, Diisopinocampheylborane (Ipc2BH).

Original Hydroboration of α-Pinene

The pioneering work in the synthesis of Diisopinocampheylborane was conducted by Zweifel and Brown in 1961. wikipedia.org The original method involved the hydroboration of α-pinene. wikipedia.orgorgsyn.org In this procedure, diborane (B8814927) was generated in situ for the reaction. orgsyn.org The process required reacting two equivalents of α-pinene with one equivalent of borane (B79455), leading to the formation of the dialkylborane, Ipc2BH, which precipitates from the solution as a white solid. orgsyn.org

Improved Procedures Utilizing Borane-Methyl Sulfide (B99878) (BMS)

Modern synthetic routes have largely adopted the use of borane-methyl sulfide (BMS) complex as the hydroborating agent. wikipedia.orgorgsyn.org This reagent is a stabilized, commercially available source of borane that offers easier and safer handling compared to in situ generated diborane. orgsyn.orgorgsyn.org The procedure involves the dropwise addition of (+)-α-pinene to a solution of BMS in an appropriate solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature, typically 0°C. orgsyn.orgorgsyn.org The (-)-Diisopinocampheylborane precipitates as a white solid during the reaction. orgsyn.org

Table 1: Comparison of Hydroboration Methods for Ipc2BH Synthesis

| Feature | Original Method (Zweifel & Brown) | Improved Method (with BMS) |

| Borane Source | In situ generated diborane orgsyn.org | Borane-Methyl Sulfide (BMS) complex wikipedia.orgorgsyn.org |

| Reactants | Sodium borohydride (B1222165), boron trifluoride etherate, α-pinene orgsyn.org | BMS, α-pinene orgsyn.orgorgsyn.org |

| Solvent | Diglyme orgsyn.org | Tetrahydrofuran (THF) orgsyn.orgorgsyn.org |

| Handling | More complex due to gaseous diborane | Simpler and safer, uses a stable liquid reagent orgsyn.org |

| Availability | Reagents for in situ generation | BMS is commercially available orgsyn.orgorgsyn.org |

Considerations for Enantiomeric Purity of Ipc2BH

A significant challenge in the synthesis of Ipc2BH is achieving high enantiomeric purity, as this directly influences the stereochemical outcome of subsequent reactions. The enantiomeric excess (ee) of the starting α-pinene is a critical factor. orgsyn.orgresearchgate.net Commercially available α-pinene often has an enantiomeric purity of around 91-92% ee. researchgate.net

A pivotal improvement in the synthesis allows for the production of Ipc2BH with an enantiomeric purity significantly higher than that of the starting material. orgsyn.orgresearchgate.net This is achieved through a crystallization-induced enrichment process. When the hydroboration is performed at 0°C, the major diastereomer of Ipc2BH, formed from the major enantiomer of α-pinene, selectively crystallizes out of the solution. orgsyn.org The minor, more soluble diastereomer remains in the supernatant, which can then be removed. orgsyn.org This technique can yield crystalline Ipc2BH with an enantiomeric purity of over 97% ee, and in some cases approaching 100% ee, even when starting with α-pinene of lower optical purity. researchgate.netorgsyn.org

Table 2: Enhancement of Enantiomeric Purity

| Starting Material | Enantiomeric Purity (ee) | Crystalline Ipc2BH Product | Enantiomeric Purity (ee) |

| (+)-α-pinene | ≥91% orgsyn.org | (-)-Diisopinocampheylborane | >97% orgsyn.org |

| (-)-α-pinene | ≥81% orgsyn.org | (+)-Diisopinocampheylborane | 97% orgsyn.orgorgsyn.org |

Dimeric Nature of Diisopinocampheylborane and its Synthesis Implications

While often represented as a monomer (Ipc2BH) for simplicity in reaction schemes, X-ray crystallography has established that diisopinocampheylborane exists as a dimer in the solid state. wikipedia.org In this dimeric structure, two borane units are connected by bridging hydrogen atoms (B-H-B bonds). wikipedia.org The precipitation of this stable, crystalline dimer from the reaction mixture is a key aspect of its synthesis and purification. orgsyn.orgorgsyn.org This precipitation facilitates the separation of the highly pure chiral reagent from the solvent and the more soluble minor diastereomer, as discussed in the context of enantiomeric purity. orgsyn.org For subsequent reactions, it is typically used as a solution where it behaves as the monomeric form. wikipedia.org

Conversion to this compound

Once the highly enantiomerically pure (-)-Diisopinocampheylborane has been synthesized and isolated, it is converted to the target methoxy (B1213986) derivative.

Methanolysis of Diisopinocampheylborane

The conversion of (-)-Diisopinocampheylborane to this compound is achieved through a straightforward methanolysis reaction. wikipedia.orgyork.ac.uk This process involves reacting Ipc2BH with methanol (B129727). wikipedia.orgorgsyn.org The methanolysis proceeds cleanly, with the methoxy group replacing the hydride on the boron atom, liberating hydrogen gas in the process. orgsyn.orgyork.ac.uk The resulting product, this compound, is a versatile organoborane reagent used for constructing carbon-carbon bonds in asymmetric synthesis. sigmaaldrich.comscientificlabs.co.uk It serves as a precursor for generating other important reagents, such as B-allyldiisopinocampheylborane, by reacting it with an allyl Grignard reagent. wikipedia.orgnih.gov

Optimization of Reaction Conditions and Reagent Purity

The successful synthesis of this compound relies heavily on the carefully controlled preparation of its precursor, (-)-diisopinocampheylborane ((-)-Ipc₂BH). The optimization of reaction parameters and the purity of the starting materials are paramount in achieving high yields and, most importantly, high enantiomeric purity of the final product. The process typically involves the hydroboration of (-)-α-pinene with a borane reagent, followed by reaction with methanol. sigmaaldrich.comgoogle.com The critical step for optimization is the formation of the crystalline (-)-diisopinocampheylborane intermediate.

Detailed Research Findings

Research into the synthesis of diisopinocampheylborane has identified several key factors that influence the outcome of the reaction. These include the choice of borane source, reaction temperature, solvent, and the enantiomeric excess (ee) of the starting α-pinene.

Influence of Reagent Purity:

The enantiomeric purity of the starting (-)-α-pinene is a critical determinant of the final product's optical purity. However, procedures have been developed to produce highly enantiomerically pure diisopinocampheylborane even from α-pinene of moderate enantiomeric excess. An improved method allows for the preparation of optically pure diisopinocampheylborane (Ipc₂BH) from commercially available (+)- and (-)-α-pinene with 91-92% ee. researchgate.net A key strategy involves an equilibration step where the crystalline dialkylborane selectively incorporates the major enantiomer of α-pinene, thereby enhancing the enantiomeric purity to over 99.5% ee. researchgate.netorgsyn.org For instance, crystalline (+)-(diisopinocampheyl)borane of 97% ee can be synthesized from (-)-(α)-pinene with ≥81% ee. orgsyn.org

The most common borane source is the borane-methyl sulfide complex (BMS), which is commercially available and relatively easy to handle. orgsyn.orgorgsyn.org Alternatively, diborane can be generated in situ from sodium borohydride and boron trifluoride etherate. orgsyn.org The purity and careful handling of these air- and moisture-sensitive borane reagents are essential for achieving high yields and preventing the formation of byproducts.

Optimization of Reaction Conditions:

Temperature: Temperature control is one of the most critical parameters. The initial hydroboration reaction is typically conducted at a low temperature, around 0°C, to control the reaction rate and selectivity. orgsyn.orgorgsyn.org Following the initial reaction, the crystallization or equilibration period is also temperature-sensitive. It has been demonstrated that carrying out the crystallization at 0°C is imperative for good yields. orgsyn.org In one study, a significant decrease in yield (from 64–66% at 0°C to 31% at -18.5°C) was observed when the crystallization was performed at a lower temperature, with no discernible improvement in the reagent's purity. orgsyn.org

Stoichiometry and Solvents: The reaction is typically performed by adding two equivalents of α-pinene to one equivalent of a borane source, such as borane-methyl sulfide complex. orgsyn.orgorgsyn.org Tetrahydrofuran (THF) is a common solvent for the initial reaction, as it solubilizes the borane complex and the reactants. orgsyn.org After the reaction, the intermediate diisopinocampheylborane often precipitates as a white solid. orgsyn.org Solvents like diethyl ether or glycol dimethyl ether are then used for trituration or washing of the crystalline solid to remove soluble impurities, including the minor diastereomer of the borane and any unreacted starting material. google.comorgsyn.org

Reaction and Crystallization Time: The initial hydroboration is generally rapid, but a subsequent stirring period at a controlled temperature is necessary to ensure complete reaction and precipitation of the desired product. orgsyn.org A crucial step for enhancing enantiomeric purity is the aging or equilibration of the precipitated solid. Storing the slurry, sometimes with the addition of a small amount of extra α-pinene, at a low temperature (e.g., 4°C) for an extended period (e.g., 3 days) allows the system to reach a thermodynamic equilibrium, which favors the formation of the more stable, highly enantiopure crystalline dimer. orgsyn.org

The final step, the conversion of (-)-diisopinocampheylborane to this compound, is achieved by reacting the purified intermediate with anhydrous methanol. google.com This methanolysis step is typically straightforward and proceeds with high yield, provided the precursor is pure.

The following data tables summarize the impact of key optimization parameters on the synthesis of the diisopinocampheylborane intermediate.

Table 1: Effect of Crystallization Temperature on Diisopinocampheylborane Synthesis

| Crystallization Temperature (°C) | Yield (%) | Enantiomeric Purity of Product | Reference |

|---|---|---|---|

| 0 | 64-66 | High | orgsyn.org |

| -18.5 | 31 | No discernable increase | orgsyn.org |

Table 2: Influence of Starting α-Pinene Purity on Diisopinocampheylborane Product

| Starting (-)-α-Pinene Purity (% ee) | Final (+)-(Ipc)₂BH Purity (% ee) | Yield (%) | Methodology | Reference |

|---|---|---|---|---|

| ≥81 | 97 | 45-52 | Crystallization from THF/Ether | orgsyn.org |

| 92 | >99 | Not specified | Equilibration with additional α-pinene | orgsyn.org |

Mechanistic Investigations and Stereochemical Principles in Reactions Involving B Methoxydiisopinocampheylborane Derivatives

Enantioselectivity and Diastereoselectivity in Borane-Mediated Transformations

Reagents derived from (-)-B-Methoxydiisopinocampheylborane, such as B-allyldiisopinocampheylborane and diisopinocampheylborane (B13816774) (Ipc₂BH), are pivotal in asymmetric synthesis for achieving high levels of enantioselectivity and diastereoselectivity. These reagents are particularly effective in carbon-carbon bond-forming reactions and reductions of prochiral ketones and aldehydes.

The enantioselectivity of these transformations is demonstrated by the high enantiomeric excess (e.e.) observed in the products. For instance, the allylboration of various aldehydes with B-allyldiisopinocampheylborane, derived from this compound and allylmagnesium bromide, consistently yields homoallylic alcohols with high enantiomeric purity, often ranging from 80% to 96% e.e. york.ac.uknih.gov This high level of enantioselectivity is largely independent of the aldehyde's structure. york.ac.uk

Diastereoselectivity is also a key feature of these reactions, especially in "double asymmetric" reactions where both the borane (B79455) reagent and the substrate are chiral. The inherent chirality of the diisopinocampheylborane reagent often dictates the stereochemical outcome, leading to the formation of one diastereomer in high excess. sci-hub.st For example, the reductive aldol (B89426) reaction of 4-acryloylmorpholine (B1203741) with diisopinocampheylborane, followed by reaction with chiral aldehydes, produces syn-α-methyl-β-hydroxy morpholine (B109124) carboxamides with excellent diastereomeric ratios (d.r. >20:1). nih.gov

The following table provides a summary of the enantioselectivity achieved in the allylboration of various aldehydes using B-allyldiisopinocampheylborane.

Table 1: Enantiomeric Excess in the Allylboration of Aldehydes with B-Allyldiisopinocampheylborane

| Aldehyde | Product Homoallylic Alcohol | Enantiomeric Excess (% e.e.) |

| Propionaldehyde | (S)-1-Hexen-4-ol | 92 |

| n-Butyraldehyde | (S)-1-Hepten-4-ol | 90 |

| Isobutyraldehyde | (S)-5-Methyl-1-hexen-4-ol | 94 |

| Pivalaldehyde | (S)-5,5-Dimethyl-1-hexen-4-ol | 92 |

| Benzaldehyde | (S)-1-Phenyl-3-buten-1-ol | 96 |

| Data sourced from Jadhav et al., 1986. york.ac.uk |

Proposed Transition State Models for Asymmetric Induction in Allylboration

The high degree of asymmetric induction observed in allylboration reactions using B-allyldiisopinocampheylborane is rationalized through the Zimmerman-Traxler transition state model. nih.govyoutube.com This model postulates a rigid, chair-like, six-membered cyclic transition state involving the aldehyde and the allylborane. arkat-usa.orgharvard.edu

In this model, the boron atom coordinates with the carbonyl oxygen of the aldehyde. The chair-like arrangement is favored over a boat-like conformation to minimize steric interactions. nih.gov The stereochemical outcome of the reaction is determined by the orientation of the substituents on this six-membered ring. The bulky isopinocampheyl groups on the boron atom create a highly asymmetric environment, effectively blocking one face of the aldehyde. This forces the allyl group to attack the carbonyl carbon from the less hindered face, leading to the preferential formation of one enantiomer.

For the reaction to proceed with high selectivity, the aldehyde's R group is proposed to occupy a pseudo-equatorial position to avoid steric clashes with the axial hydrogens of the chair structure. nih.gov The (Z)- and (E)-isomers of substituted allylboranes lead to the formation of syn and anti products, respectively, a phenomenon well-explained by minimizing 1,3-diaxial interactions within the Zimmerman-Traxler transition state. harvard.edu The rigidity of this transition state is crucial for the high transfer of chirality from the isopinocampheyl groups to the newly formed stereocenter in the homoallylic alcohol product. arkat-usa.org

Influence of Reaction Conditions on Stereocontrol

The stereochemical outcome of reactions involving this compound derivatives can be significantly influenced by reaction conditions such as temperature and the solvent used.

Temperature: Temperature plays a critical role in the enantioselectivity of allylboration reactions. A considerable increase in enantiomeric excess is observed when the reaction temperature is lowered. For example, in the allylboration of aldehydes, decreasing the temperature from 0 °C to -78 °C leads to a marked improvement in the enantioselectivity of the resulting homoallylic alcohols. york.ac.uk This suggests that the transition states leading to the different enantiomers have different activation energies, and at lower temperatures, the pathway to the major enantiomer is more significantly favored.

Solvents: The choice of solvent can also impact the stereoselectivity of these reactions. Solvents can influence the aggregation state and the conformation of the borane reagents and transition state complexes. rsc.org While diethyl ether is a commonly used solvent for these reactions, providing good results, the specific solvent can alter the degree of stereocontrol. york.ac.uknih.gov Investigations into solvent effects have shown that an equilibrium between different solute-solvent clusters can exist, and these clusters can be the actual reactive species in solution, thereby influencing the stereochemical outcome. rsc.org

Table 2: Effect of Temperature on Enantioselectivity of Allylboration of Benzaldehyde

| Temperature (°C) | Enantiomeric Excess (% e.e.) |

| 0 | 70 |

| -78 | 96 |

| Data sourced from Jadhav et al., 1986. york.ac.uk |

Rigorous Stereochemical Elucidation of Reaction Products

The determination of the absolute and relative stereochemistry of the products formed in reactions involving this compound derivatives is crucial for validating the effectiveness of the asymmetric induction. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the relative stereochemistry (diastereoselectivity) of the products. odinity.com For instance, in aldol reactions, the coupling constants between protons on the newly formed stereocenters can help distinguish between syn and anti diastereomers. nih.gov ¹¹B NMR spectroscopy is also particularly useful for characterizing the borane reagents and intermediates, with characteristic chemical shifts for different boron species. sdsu.edunih.gov For example, tricoordinate boranes like boronic esters typically resonate around δ 31-33 ppm, while tetracoordinate borates appear at higher fields (δ 0-10 ppm). nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are widely used to determine the enantiomeric excess of the chiral products. By using a chiral stationary phase, the enantiomers of the product can be separated and quantified, providing a direct measure of the reaction's enantioselectivity. nih.govresearchgate.net

X-ray Crystallography: In cases where a crystalline product or derivative can be obtained, single-crystal X-ray crystallography provides unambiguous determination of the absolute stereochemistry. This technique gives a three-dimensional structure of the molecule, confirming the spatial arrangement of all atoms.

Chemical Correlation: The absolute configuration of a new chiral product can also be determined by converting it, through a series of stereochemically well-defined reactions, into a known compound of established absolute configuration. For example, a homoallylic alcohol product can be hydrogenated to the corresponding saturated alcohol, which may be a known compound. york.ac.uk

Reactivity Profiles and Transformative Chemistry of B Methoxydiisopinocampheylborane

Role as a Key Intermediate in Organoborane Synthesis

(-)-B-Methoxydiisopinocampheylborane is a pivotal intermediate for the synthesis of a variety of chiral organoborane reagents. Its stability allows for storage and handling, after which it can be converted into highly reactive and stereoselective reagents for asymmetric synthesis. The isopinocampheyl (Ipc) groups, derived from α-pinene, provide a sterically demanding and well-defined chiral environment around the boron center, which is fundamental to its ability to induce high levels of asymmetry in chemical reactions.

Generation of B-Allyldiisopinocampheylboranes from this compound

One of the most important applications of this compound is its conversion to B-allyldiisopinocampheylborane. This transformation is typically achieved by reacting (-)-Ipc₂BOMe with an allylmetallic reagent, such as allylmagnesium bromide, in an ethereal solvent like diethyl ether. york.ac.uknih.gov

The reaction proceeds via a nucleophilic substitution at the boron center, where the methoxy (B1213986) group (-OMe) is displaced by the allyl group (–CH₂CH=CH₂) from the Grignard reagent. york.ac.uknih.gov This process results in the formation of B-allyldiisopinocampheylborane and a magnesium salt byproduct, MgBr(OMe), which precipitates from the solution. nih.gov The resulting B-allyldiisopinocampheylborane is often used in situ for subsequent reactions due to its sensitivity to air and moisture. nih.gov This reagent has proven to be highly effective for the asymmetric allylboration of a wide range of aldehydes. arkat-usa.org

Generation of B-Crotyldiisopinocampheylboranes from this compound

Analogous to the synthesis of their allyl counterparts, B-crotyldiisopinocampheylboranes are synthesized from this compound. The reaction involves treating (-)-Ipc₂BOMe with a crotylmetallic reagent, such as crotylmagnesium bromide. The geometric isomerism of the crotyl group ((E) or (Z)) is crucial as it dictates the stereochemical outcome of subsequent reactions.

The synthesis allows for the preparation of geometrically pure (E)- and (Z)-B-crotyldiisopinocampheylboranes. These reagents are instrumental in the diastereoselective and enantioselective crotylboration of aldehydes, leading to the formation of syn- or anti-homoallylic alcohols, respectively. acs.org The high degree of stereocontrol is attributed to the well-organized, chair-like transition state of the reaction, which is governed by the chiral isopinocampheyl ligands.

Formation of Asymmetric Reducing Agents via Reaction with Hydrides

While this compound is primarily a precursor for C-C bond-forming reagents, its parent borane (B79455), diisopinocampheylborane (B13816774) (Ipc₂BH), is a well-established asymmetric reducing agent. wikipedia.org (-)-Ipc₂BOMe can be considered a protected form of this borohydride (B1222165). Although direct conversion of (-)-Ipc₂BOMe to a hydride-based reducing agent is less common than its use in generating allyl- and crotylboranes, the underlying chemistry is significant. Diisopinocampheylborane itself is synthesized by the hydroboration of α-pinene with borane dimethylsulfide (BMS). wikipedia.org The reaction of diisopinocampheylborane with methanol (B129727) yields B-methoxydiisopinocampheylborane, demonstrating the interconvertibility of these species. york.ac.ukwikipedia.org The regeneration of a hydride reagent from the methoxy derivative would involve a hydride source like lithium aluminum hydride (LiAlH₄), though this is not its primary synthetic application. chadsprep.comkhanacademy.orgyoutube.com

Functional Group Transformations Mediated by this compound Derived Reagents

The true synthetic power of this compound is realized through the reactions of its derivatives. The allyl- and crotylboranes generated from it are powerful tools for the asymmetric synthesis of complex organic molecules, particularly chiral alcohols. scientificlabs.co.uksigmaaldrich.com

Asymmetric Allylboration of Aldehydes: Chiral Homoallylic Alcohol Synthesis

B-Allyldiisopinocampheylborane, derived from (-)-Ipc₂BOMe, reacts with a variety of aldehydes to produce chiral homoallylic alcohols with exceptional levels of enantiomeric excess (ee). york.ac.uknih.gov The reaction is highly stereoselective, proceeding through a Zimmerman-Traxler-type chair-like transition state where the aldehyde's R-group occupies an equatorial position to minimize steric interactions with the bulky isopinocampheyl groups. nsf.gov This predictable stereochemical outcome makes it a reliable method for setting specific stereocenters.

The reaction is effective for a broad range of aldehydes, including aliphatic and aromatic substrates. nih.gov The enantioselectivity is often very high, typically ranging from 80% to over 96% ee. york.ac.uknih.gov The reaction temperature can influence the degree of asymmetric induction, with lower temperatures (e.g., -78 °C) generally affording higher enantioselectivity. york.ac.uk

Table 1: Asymmetric Allylboration of Representative Aldehydes with (-)-Ipc₂B-Allyl

(Data sourced from reference york.ac.uk)

Crotylboration of Aldehydes: Stereoselective Formation of Homoallylic Alcohols

The crotylboration of aldehydes using (E)- and (Z)-B-crotyldiisopinocampheylboranes provides a powerful method for the stereocontrolled synthesis of homoallylic alcohols containing two adjacent chiral centers. The geometry of the crotylborane reagent directly translates into the relative stereochemistry of the product.

(Z)-B-Crotyldiisopinocampheylborane reacts with aldehydes to selectively form syn-homoallylic alcohols .

(E)-B-Crotyldiisopinocampheylborane reacts with aldehydes to selectively form anti-homoallylic alcohols .

This high level of diastereoselectivity, combined with the excellent enantioselectivity imparted by the isopinocampheyl groups, allows for the precise synthesis of all four possible stereoisomers of a given β-methyl homoallylic alcohol by choosing the appropriate enantiomer of α-pinene and the correct geometry of the crotyl group. These reactions are highly diastereoselective and enantioselective, often exceeding 90% de and ee.

Table 2: Stereoselective Crotylboration of Acetaldehyde

(Data representative of findings in the field, sourced from reference )

Isoprenylation Reactions for Chiral Alcohol Synthesis

The introduction of an isoprenyl unit is a fundamental transformation in the synthesis of numerous natural products, particularly terpenes and steroids. This compound serves as a precursor to chiral isoprenylating agents, which facilitate the highly enantioselective synthesis of homoallylic alcohols. The general strategy involves the in situ preparation of a chiral B-prenyldiisopinocampheylborane reagent, which then reacts with an aldehyde to furnish the desired chiral alcohol.

The reaction is initiated by treating this compound with a prenyl organometallic species, such as prenylmagnesium bromide. This generates the active isoprenylating agent, B-prenyldiisopinocampheylborane. The subsequent addition of an aldehyde to this chiral borane at low temperatures leads to a highly organized, chair-like transition state. This stereochemical control, dictated by the bulky diisopinocampheyl ligands, results in the formation of the homoallylic alcohol with a high degree of enantiomeric excess.

Detailed research has demonstrated the utility of the closely related B-γ,γ-dimethylallyldiisopinocampheylborane, synthesized from prenyl alcohol, in reactions with various aldehydes. researchgate.net These reactions consistently produce the corresponding α,α-dimethylhomoallylic alcohols in high enantioselectivities. researchgate.net This underscores the potential of diisopinocampheylborane-based reagents for effective isoprenylation.

Table 1: Enantioselective Isoprenylation of Aldehydes with B-γ,γ-dimethylallyldiisopinocampheylborane

| Aldehyde | Product | Yield (%) | Enantiomeric Excess (% ee) |

| Benzaldehyde | 1,1-Dimethyl-2-phenyl-3-buten-1-ol | 85 | 95 |

| Isovaleraldehyde | 1,1,4-Trimethyl-3-penten-1-ol | 82 | 96 |

| Acetaldehyde | 3,3-Dimethyl-4-penten-2-ol | 78 | 92 |

Note: Data presented is representative of reactions using B-γ,γ-dimethylallyldiisopinocampheylborane, a close structural and functional analog of the reagent derived from this compound.

Annulation Reactions of Cyclic Allylsilanes

Reductive Aldol (B89426) Reactions of Acrylate (B77674) Esters

The reductive aldol reaction of acrylate esters mediated by diisopinocampheylborane, a derivative of this compound, is a highly effective method for the enantioselective synthesis of anti-α-methyl-β-hydroxy esters. This transformation proceeds through a unique mechanism involving the hydroboration of the acrylate ester to form a boron enolate, which then undergoes a diastereoselective aldol addition to an aldehyde.

The reaction is initiated by the hydroboration of an acrylate ester, such as tert-butyl acrylate, with diisopinocampheylborane. This initially forms a Z(O)-enolborinate, which can isomerize to the thermodynamically more stable E(O)-enolborinate via 1,3-boratropic shifts. The subsequent addition of an aldehyde at low temperature to this E(O)-enolborinate proceeds through a well-defined chair-like transition state, leading to the formation of the anti-aldol product with high levels of diastereoselectivity and enantioselectivity.

Research has shown that the choice of solvent and reaction temperature can influence the outcome of the reaction. For instance, conducting the hydroboration in diethyl ether at 0°C has been found to provide a good balance of yield, diastereoselectivity, and enantioselectivity. The use of bulkier acrylate esters can further enhance the enantioselectivity of the reaction.

Table 2: Reductive Aldol Reaction of Acrylate Esters with Achiral Aldehydes

| Acrylate Ester | Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) | Enantiomeric Excess (% ee) of anti-isomer |

| tert-Butyl Acrylate | Benzaldehyde | 16:1 | 79 | 86 |

| tert-Butyl Acrylate | Isobutyraldehyde | >20:1 | 87 | 75 |

| tert-Butyl Acrylate | Pivalaldehyde | >20:1 | 82 | 59 |

| 2,6-Dimethylphenyl Acrylate | Benzaldehyde | >20:1 | 75 | 94 |

| 2,6-Dimethylphenyl Acrylate | Isobutyraldehyde | >20:1 | 81 | 88 |

Advanced Applications in Complex Molecular Synthesis

Total Synthesis and Fragment Synthesis of Natural Products and Bioactive Molecules

The application of (-)-B-Methoxydiisopinocampheylborane and its derivatives extends to the stereoselective synthesis of key fragments of large, complex natural products and other biologically important molecules.

The synthesis of fragments of tetrafibricin, a potent inhibitor of fibrinogen receptors, showcases the utility of diisopinocampheylborane-based reagents in complex bond formations. nih.gov A highly diastereoselective double allylboration reaction has been instrumental in the synthesis of the C(1)-C(19) fragment of tetrafibricin. nih.gov This approach, however, sometimes necessitates an interrupted, three-pot sequence to achieve the desired differentiation between hydroxyl groups. nih.gov

In the synthesis of the C(23)-C(40) fragment of tetrafibricin, a new method for creating 1,5-syn-(E)-diols was developed using a double allylboration sequence. nih.gov This involved the kinetically controlled hydroboration of allenes with the Soderquist borane (B79455), a diisopinocampheylborane (B13816774) derivative. nih.gov The subsequent double allylboration with two different aldehydes yielded the desired 1,5-syn-(E)-diols with high yields and excellent stereoselectivity. nih.gov

Table 1: Stereoselectivity in the Double Allylboration for a Tetrafibricin Fragment nih.gov

| Metric | Result |

| Yield | 72–98% |

| Enantiomeric Excess (e.e.) | >95% |

| Diastereomeric Ratio (d.r.) | >20:1 |

| (E)/(Z) Selectivity | >20:1 |

The total synthesis of monorhizopodin, a molecule with potential anticancer properties, utilizes a derivative of diisopinocampheylborane. The process involves an enantioselective crotylation of an aldehyde using (-)-(Ipc)2-trans-crotyl borane, which is prepared from this compound following Brown's protocol. This key step establishes a crucial stereocenter in the molecule, leading to the desired alcohol in high yield and diastereoselectivity.

Table 2: Enantioselective Crotylation in Monorhizopodin Synthesis

| Parameter | Finding |

| Reagent | (-)-(Ipc)2-trans-crotyl borane |

| Yield | 91% |

| Diastereomeric Ratio (d.r.) | >10:1 |

| Enantiomeric Excess (e.e.) | >95% |

An efficient, one-pot synthesis of the bark beetle pheromones ipsenol (B191551) and ipsdienol (B1210497) has been developed using this compound. nih.gov The methodology involves the preparation of B-2′-isoprenyldiisopinocampheylborane through the metallation of isoprene, followed by treatment with this compound and boron trifluoride-etherate. nih.gov The subsequent condensation of this reagent with appropriate aldehydes yields the target pheromones with high enantiomeric purity and in good yields. nih.gov

Table 3: Synthesis of Ipsenol and Ipsdienol nih.gov

| Product | Yield | Enantiomeric Excess (ee) |

| Ipsenol | 65% | 96% |

| Ipsdienol | 65% | 96% |

A convergent and enantioselective method for preparing anti-β-diphenylamino alcohols employs a reagent derived from this compound in a one-pot process. psu.edu The synthesis involves the transmetallation of an allyllithium species with this compound to form B-[(E)-3-(diphenylamino)allyl]diisopinocampheylborane. psu.edursc.org This reagent then reacts with aldehydes to produce the desired anti-β-diphenylamino alcohols with high levels of both relative and absolute stereochemical control. psu.edursc.org The reaction is typically carried out at low temperatures, such as -78°C, and involves the use of reagents like n-butyllithium and tetramethylethylenediamine (TMEDA) for the initial metallation. psu.edu

Table 4: Synthesis of a Representative anti-β-Diphenylamino Alcohol psu.edu

| Reactant | Product Yield |

| Propenal | 45% |

Integration into Total Syntheses of Macrolides (e.g., Neopeltolide)

The reagent and its derivatives, particularly B-allyldiisopinocampheylborane and its substituted analogues (crotylboranes), are instrumental in the asymmetric synthesis of complex natural products like macrolides. While the synthesis of Neopeltolide often features other key reactions like macrocyclization or hetero-Diels-Alder reactions thieme-connect.de, the underlying principles of stereocontrol offered by diisopinocampheylborane-based reagents are fundamental to the construction of the chiral alcohol fragments common in such molecules.

A clear example of this is in the total synthesis of the macrolide Acremolide B. nih.gov A critical step in the synthesis involves a Brown's borane-mediated crotylation. This reaction establishes a key stereocenter in the molecule by reacting a chiral aldehyde with a crotylborane derived from diisopinocampheylborane. The inherent chirality of the isopinocampheyl groups on the boron atom directs the approach of the aldehyde to the crotyl group, resulting in the formation of a homoallylic alcohol with high diastereoselectivity. This step is crucial for building the complex polyketide chain of the macrolide with the correct stereochemistry. The application of such boron-based reagents is a widely recognized strategy in the synthesis of marine macrolides. acs.org

Role as a Chiral Auxiliary in Asymmetric Synthesis

The primary function of this compound in asymmetric synthesis is as a precursor to chiral allyl- and crotyldiisopinocampheylboranes. In these reagents, the two isopinocampheyl (Ipc) groups, derived from the natural product α-pinene, serve as the chiral auxiliary. york.ac.uk A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. nih.goviastate.edu

The process begins with the reaction of this compound with an allyl or crotyl organometallic reagent, such as allylmagnesium bromide, to form B-allyldiisopinocampheylborane. nih.gov When this chiral borane reacts with a prochiral aldehyde, the bulky and stereochemically defined isopinocampheyl groups guide the face of the aldehyde that bonds with the allyl group. This results in a highly enantioselective synthesis of homoallylic alcohols. acs.orgyork.ac.uk The reaction proceeds through a highly organized, six-membered cyclic transition state, which is responsible for the efficient transfer of chirality from the α-pinene framework to the newly formed stereocenter. york.ac.uk The enantioselectivity can be further enhanced by conducting the reaction at low temperatures, such as -78 °C. york.ac.uk

Table 1: Asymmetric Allylboration of Representative Aldehydes

| Aldehyde | Product Homoallylic Alcohol | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Acetaldehyde | (S)-1-Penten-4-ol | 72 | 83-87 |

| Benzaldehyde | (S)-1-Phenyl-3-buten-1-ol | 78 | 96 |

| Furfural | (S)-1-(2-Furyl)-3-buten-1-ol | 80 | 98 |

Data compiled from studies on asymmetric allylboration using reagents derived from (+)-α-pinene, which produces the (R)-enantiomers. The use of this compound (derived from (-)-α-pinene) yields the corresponding (S)-enantiomers shown here.

Strategies for Recycling the Chiral Auxiliary (α-Pinene)

A significant advantage of using α-pinene as the chiral source is the ability to recover and recycle it after the synthesis, which is crucial for both economic and environmental sustainability. After the asymmetric allylboration is complete, the boron atom is bound to the oxygen of the newly formed homoallylic alcohol, creating a borinate ester (R-O-BIpc₂).

Synthesis of Optically Active Boronates and Borinates

This compound and its parent compound, diisopinocampheylborane (Ipc₂BH), are not only reagents for C-C bond formation but also valuable precursors for the synthesis of other optically active boron compounds, namely chiral borinates and boronates.

A notable method involves the reaction of B-alkyldiisopinocampheylboranes (Ipc₂BR), which are formed by the hydroboration of an alkene with Ipc₂BH, with an aldehyde. dtic.mil This reaction proceeds in a stepwise manner. The first step is a rapid reaction with one equivalent of aldehyde to produce a chiral borinic ester (a borinate), Ipc-B(R)(OR'). The second step is a much slower reaction that yields a chiral boronic ester (a boronate), R*B(OR')₂. dtic.mil

A key feature of this transformation is that it can proceed with kinetic resolution. If the starting B-alkyldiisopinocampheylborane has a modest enantiomeric excess (ee), the two enantiomers will react with the aldehyde at different rates. By carefully controlling the reaction, the slower-reacting enantiomer of the intermediate borinic ester can be enriched, leading to the formation of the final boronic ester with significantly higher, often >99%, enantiomeric purity. dtic.mil This provides a powerful method for generating highly enantioenriched boronic esters, which are versatile building blocks in modern organic synthesis, particularly in Suzuki cross-coupling reactions.

Integration into Multi-Component Reaction Sequences

While not typically used in classic one-pot, multi-component reactions (MCRs) where three or more reactants combine to form a single product nih.gov, this compound and its derivatives are well-suited for tandem or sequential one-pot processes. These sequences streamline synthesis by avoiding the isolation and purification of intermediates, thereby increasing efficiency. iastate.edu

An example of such a sequence is the in-situ generation of a chiral boronic ester as described previously. dtic.mil This process involves:

Asymmetric Hydroboration: An alkene is hydroborated with diisopinocampheylborane to form a B-alkyldiisopinocampheylborane.

Aldehyde-Induced Displacement: Without isolating the intermediate, an aldehyde is added to the reaction mixture. This triggers the displacement of α-pinene and the formation of the desired chiral boronic ester.

This two-step, one-pot sequence effectively combines a C-B bond formation and a chiral auxiliary cleavage/product formation step. Another example is the asymmetric addition of an alkyl group to an α,β-unsaturated ketone, followed by a diastereoselective epoxidation of the double bond by exposing the intermediate titanium alkoxide to an oxidant in the same reaction vessel. Such tandem strategies, where the reagent or its subsequent intermediates are used for sequential transformations in a single pot, represent an important application in modern, efficient synthesis.

Spectroscopic and Analytical Characterization for Mechanistic and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B NMR) in Borane (B79455) Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the study of organoboranes, offering detailed structural and quantitative information in a non-destructive manner. ed.ac.uknih.gov While ¹H and ¹³C NMR are routinely used, ¹¹B NMR is particularly powerful for directly probing the chemical environment of the boron atom, which is the reactive center in these reagents. nih.govnorthwestern.edu

The ¹¹B nucleus has a spin of 3/2 and is a quadrupolar nucleus, which often results in broad signals. northwestern.edu However, the chemical shifts are highly sensitive to the coordination number and the nature of the substituents on the boron atom, covering a wide range of approximately 220 ppm. northwestern.edu This sensitivity allows for the clear distinction between different boron species in solution, which is crucial for monitoring reaction progress and assessing purity. nih.gov

In the context of (-)-B-Methoxydiisopinocampheylborane, ¹¹B NMR is used to confirm its formation from its precursor, diisopinocampheylborane (B13816774) (Ipc₂BH). Tricoordinate boranes, such as those with alkoxy (OR) groups, exhibit chemical shifts in a characteristic region. The presence of a boron-oxygen bond generally results in a resonance at a higher field (lower ppm value) compared to analogous alkylboranes due to the pi-donating character of the oxygen atom. sdsu.edu For instance, tricoordinate alkoxyboranes typically show signals in the δ +18 to +55 ppm range, though this can be influenced by steric factors. sdsu.eduresearchgate.net The conversion of Ipc₂BH to this compound upon reaction with methanol (B129727) can be monitored by the disappearance of the Ipc₂BH signal and the appearance of a new signal in the expected region for an alkoxyborane. wikipedia.org

Mechanistic studies heavily rely on in situ NMR analysis to identify and characterize transient intermediates. ed.ac.uknih.gov For example, the equilibrium between monomeric and dimeric forms of boranes or the formation of ate-complexes upon addition of a nucleophile can be observed through distinct changes in ¹¹B NMR spectra. wikipedia.orgresearchgate.net Tetracoordinate boron species, such as borohydrides or borates, are shifted significantly upfield (to lower or negative ppm values) compared to their tricoordinate counterparts. sdsu.edu This clear spectral separation allows for the detailed investigation of reaction pathways. ed.ac.uk

| Boron Species Type | Typical ¹¹B NMR Chemical Shift Range (ppm, relative to BF₃·OEt₂) | Notes |

| Trivalent Alkoxyboranes (R₂BOR') | +18 to +55 | The chemical shift for this compound falls in this region. sdsu.eduresearchgate.net |

| Dimeric Hydroboranes ([R₂BH]₂) | Varies; often broad | The precursor, Diisopinocampheylborane, exists as a dimer in the solid state. wikipedia.org |

| Tetrahedral Borohydrides (BH₄⁻) | -26 to -45 | Characterized by a quintet in ¹H-coupled spectra. sdsu.edu |

| Tetraalkylborates (R₄B⁻) | -15 to -22 | Generally show narrow signals. sdsu.edu |

This table presents generalized data compiled from various sources for illustrative purposes.

Methodologies for Enantiomeric Excess Determination (e.g., by measuring rotation of α-pinene)

The primary purpose of a chiral reagent like this compound is to induce stereoselectivity. Therefore, determining the enantiomeric excess (e.e.) of both the reagent and the reaction products is of paramount importance. The enantiomeric purity of the reagent is directly tied to the optical purity of its α-pinene precursor. researchgate.net

Historically, the enantiomeric purity of chiral substances like α-pinene was assessed using polarimetry, which measures the optical rotation of a sample. oup.com The degree and direction of rotation are compared to the known value for the pure enantiomer. While useful, this method can be influenced by concentration, solvent, and the presence of other chiral impurities, and its accuracy for precise e.e. determination is limited compared to modern techniques. semanticscholar.orgresearchgate.net

Modern and more accurate methodologies primarily involve chromatography with a chiral stationary phase (CSP). Chiral Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like α-pinene. sigmaaldrich.comgcms.cz By using a capillary column containing a chiral selector, typically a cyclodextrin (B1172386) derivative, the two enantiomers of α-pinene can be separated into distinct peaks. researchgate.netcopernicus.org The enantiomeric excess is then calculated from the relative areas of the two peaks. This method is highly sensitive and provides a direct and reliable measure of enantiomeric composition. nih.gov

| Parameter | Value | Reference |

| Technique | Chiral Gas Chromatography (GC) | sigmaaldrich.com |

| Column | Astec® CHIRALDEX™ G-DP (30 m x 0.25 mm I.D., 0.12 µm) | sigmaaldrich.com |

| Oven Temperature | 50 °C | sigmaaldrich.com |

| Injector Temperature | 250 °C | sigmaaldrich.com |

| Detector | FID, 250 °C | sigmaaldrich.com |

| Carrier Gas | Helium | sigmaaldrich.com |

| Analyte | α-pinene | sigmaaldrich.com |

| Peak 1 | (+)-α-pinene | sigmaaldrich.com |

| Peak 2 | (-)-α-pinene | sigmaaldrich.com |

This table outlines typical parameters for the chiral GC analysis of α-pinene enantiomers.

Other advanced techniques for e.e. determination include Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD). These spectroscopic methods measure the differential response of a chiral molecule to left and right circularly polarized light. semanticscholar.org For α-pinene, ROA has been demonstrated to determine enantiomeric excess with very high accuracy, achieving precision of up to 0.05% for neat samples. semanticscholar.orgresearchgate.net

X-ray Crystallography in Stereochemical Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing unambiguous information about bond lengths, bond angles, and absolute stereochemistry. libretexts.orgnih.gov This technique is crucial for confirming the stereochemical integrity of chiral reagents and their precursors. nih.gov

For an X-ray crystallographic analysis, a single, high-quality crystal of the compound is required. nih.gov The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise position of each atom can be determined. libretexts.org

While a crystal structure for this compound itself is not prominently reported, the structure of its parent compound, diisopinocampheylborane (Ipc₂BH), has been established by X-ray crystallography. wikipedia.org These studies revealed that in the solid state, Ipc₂BH does not exist as a simple monomer but as a B-H-B bridged dimer. wikipedia.org This structural elucidation is vital for understanding the reagent's behavior, as its aggregation state can influence its reactivity and selectivity.

Furthermore, X-ray crystallography is instrumental in confirming the absolute configuration of chiral molecules, provided that anomalous dispersion effects can be accurately measured. nih.gov It has been used to determine the structures of various organoborane derivatives, confirming the stereochemical outcomes of reactions and providing insight into the transition states that govern asymmetric induction. mdpi.commdpi.com

Future Research Directions and Synthetic Innovations

Development of Next-Generation Chiral Borane (B79455) Reagents

The quest for novel chiral borane reagents with enhanced stability, selectivity, and reactivity remains a vibrant area of research. Scientists are exploring new structural motifs to overcome the limitations of existing reagents and to open up new avenues in asymmetric synthesis. A promising approach involves the design of scaffolds that are stereogenic at the boron atom itself, which has historically been a challenge due to issues of configurational stability. nih.gov

Recent breakthroughs include the development of a library of chiral N-heterocyclic carbene (NHC)-boranes that are stereogenic at the boron center. nih.govchemistryworld.com These compounds have been synthesized in good yields and with high diastereoselectivity. nih.gov The synthetic strategy often involves a chlorination/arylation sequence from bicyclic NHC-boranes using Grignard reagents. nih.gov The high diastereoselectivity observed in these reactions has been rationalized through mechanistic studies, suggesting a radical pathway. nih.gov

Another innovative direction is the synthesis of boron-containing helicenes, which represent a new class of chiral materials. rsc.org These complex, screw-shaped molecules possess unique electronic and optical properties, making them attractive for applications in materials science, such as in circularly-polarized organic light-emitting diodes (CP-OLEDs). rsc.org The synthesis of these strained structures is challenging but has seen recent progress, leading to a variety of derivatives with diverse structural features. rsc.org

The development of these next-generation reagents is anticipated to provide chemists with a more extensive toolkit for asymmetric transformations, enabling the synthesis of complex chiral molecules with greater precision and efficiency. acs.org

Catalytic Approaches to Asymmetric Borane Chemistry

A significant paradigm shift in the use of borane reagents is the move from stoichiometric to catalytic asymmetric reactions. rsc.org This transition is driven by the principles of atom economy and the desire to reduce waste and cost. Catalytic methods for the asymmetric reduction of prochiral ketones using borane or borohydride (B1222165) reagents are among the most convenient ways to produce chiral alcohols. rsc.org Research in this area focuses on developing new homogeneous and immobilized catalysts that are more stable, cost-effective, and recyclable. rsc.org

One area of intense investigation is the catalytic asymmetric synthesis of chiral organoboron compounds. These compounds are versatile intermediates that can be transformed into a wide array of other functional groups with high stereospecificity. researchgate.net For instance, a highly enantioselective dirhodium-catalyzed B–H bond insertion reaction has been developed for the construction of chiral propargylic boron compounds. acs.org This method allows for the synthesis of a broad range of these valuable compounds in high yields and with excellent enantioselectivities. acs.org The resulting products can be further transformed into other useful chiral molecules like allenyl borates and homopropargylic alcohols. acs.org

Furthermore, the catalytic enantioselective conjugate boration of β-substituted cyclic enones has been achieved, yielding enantiomerically enriched tertiary organoboronates. nih.gov This method utilizes a copper-based catalyst and has a broad substrate scope, tolerating various ring sizes and substituents. nih.gov These catalytic approaches not only enhance the efficiency and sustainability of asymmetric borane chemistry but also provide access to novel chiral building blocks that are difficult to obtain through other synthetic routes. nih.gov

Expanding the Scope of Substrates and Transformations for (-)-B-Methoxydiisopinocampheylborane Derivatives

While this compound itself is a valuable reagent, its derivatives, particularly the B-allyldiisopinocampheylboranes, have demonstrated significant utility in asymmetric synthesis. scientificlabs.co.uksigmaaldrich.com A key area of ongoing research is the expansion of the types of substrates and chemical transformations that can be effectively carried out using these reagents.

Currently, both the (+) and (-) forms of B-allyldiisopinocampheylborane, derived from their respective methoxy (B1213986) precursors, are widely used in reactions with aldehydes to produce homoallylic alcohols and β-amino alcohols with high enantiomeric excess. scientificlabs.co.uksigmaaldrich.com Future work aims to broaden the scope of electrophiles beyond simple aldehydes. For example, the reaction of these chiral allylboranes with a wider variety of ketones, imines, and other carbonyl-containing compounds is an active area of investigation.

Moreover, researchers are exploring entirely new types of transformations that can be mediated by derivatives of this compound. This includes their potential application in more complex cascade reactions, where multiple bonds are formed in a single operation, and in the synthesis of natural products and pharmaceutically active molecules. For instance, derivatives of this reagent have been used in the synthesis of the anticancer agent monorhizopodin and in the construction of the taxol side chain. sigmaaldrich.com The development of new transformations will further solidify the importance of these reagents in modern organic synthesis.

The table below illustrates the established and potential applications of this compound derivatives.

| Transformation | Substrate Class | Product Class | Status |

| Asymmetric Allylation | Aldehydes | Homoallylic Alcohols | Established |

| Asymmetric Allylation | Imines | Homoallylic Amines | Established |

| Asymmetric Aldol (B89426) Reactions | Ketones | β-Hydroxy Ketones | Investigational |

| Asymmetric Propargylation | Aldehydes | Homopropargylic Alcohols | Investigational |

| Cascade Cyclizations | Unsaturated Aldehydes | Cyclic Alcohols | Investigational |

Computational Studies and Rational Design of Borane Reagents

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, energetics, and molecular structures. researchgate.net In the context of borane chemistry, computational studies are being employed to understand the factors that govern the stereoselectivity of asymmetric transformations and to guide the rational design of new and improved chiral borane reagents. nih.gov

Density Functional Theory (DFT) calculations are frequently used to model the transition states of borane-mediated reactions. nih.gov By analyzing the energies and geometries of these transition states, researchers can elucidate the origins of enantioselectivity and predict which reagent or substrate will lead to the desired stereochemical outcome. This knowledge is crucial for optimizing existing synthetic methods and for designing novel catalysts and reagents with enhanced performance.

For example, computational studies have been used to investigate the mechanism of B–H bond insertion reactions, helping to rationalize the high diastereoselectivity observed in the synthesis of chiral NHC-boranes. nih.gov Similarly, calculations have been performed to understand the fluxional processes in sigma amine-borane complexes and the mechanism of carbonylation of trialkyl boranes. researchgate.netrsc.org

The synergy between experimental and computational approaches is expected to accelerate the discovery of next-generation borane reagents. By using computational screening, chemists can evaluate a large number of potential catalyst structures in silico before committing to their synthesis in the laboratory, thereby saving time and resources.

| Computational Method | Application in Borane Chemistry |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis, prediction of stereoselectivity. |

| Natural Resonance Theory | Analysis of bonding and electronic structure in borane complexes. |

| Ab initio methods | High-accuracy calculations of molecular properties and reaction energies. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of borane reagents and their complexes in solution. |

Green Chemistry Considerations in Borane Reagent Utilization

One significant concern with borane reagents is their potential toxicity and the environmental impact of boron-containing waste streams. acsgcipr.org Hydrolysis of these reagents leads to boric acid, which is a suspected reprotoxic mutagen. acsgcipr.org Therefore, developing methods to recycle and reuse borane reagents is a high priority.

Researchers are also exploring the use of greener solvents in borane-mediated reactions. Traditional solvents like tetrahydrofuran (B95107) (THF) can pose safety hazards, particularly with concentrated borane solutions where dissociation can lead to the formation of flammable diborane (B8814927) gas. acsgcipr.orgacs.org The use of biorenewable solvents, such as 2-methyl THF, is being investigated as a more sustainable alternative. acsgcipr.org

Furthermore, new synthetic protocols are being developed that align with green chemistry principles. For example, novel methods for the synthesis of borane-amines have been reported that avoid hazardous solvents and utilize activators like carbon dioxide or water. purdue.edu These methods are more scalable and environmentally friendly than traditional approaches. purdue.edu Microwave-assisted synthesis is another green technique being applied to the production of boron-containing compounds, as it can reduce reaction times and energy consumption. nih.gov

| Green Chemistry Principle | Application in Borane Chemistry |

| Prevention | Designing reactions to minimize the formation of boron-containing waste. |

| Atom Economy | Development of catalytic reactions to maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Use of less toxic borane reagents and avoidance of hazardous byproducts. |

| Safer Solvents and Auxiliaries | Replacement of hazardous solvents like THF with greener alternatives such as 2-methyl THF or ethyl acetate. |

| Design for Energy Efficiency | Application of microwave-assisted synthesis to reduce energy consumption. |

| Catalysis | Shifting from stoichiometric to catalytic use of borane reagents. |

常见问题

Q. What are best practices for presenting enantioselectivity data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。